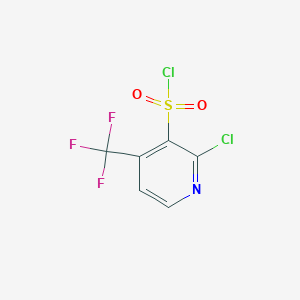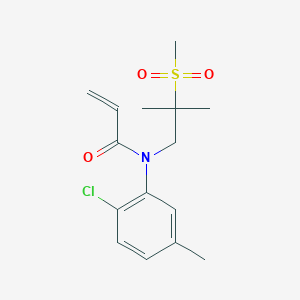
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F3NO2S. It is a derivative of pyridine, characterized by the presence of chloro, trifluoromethyl, and sulfonyl chloride functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, 2-chloro-4-iodopyridine can be used as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl and sulfonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature vapor-phase reactions. These reactions are typically catalyzed by transition metals such as iron fluoride, which facilitate the simultaneous chlorination and fluorination processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reactivity and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain types of chemical reactions.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of chloro, affecting its reactivity and applications.
4-(Trifluoromethyl)pyridine: Lacks both the chloro and sulfonyl chloride groups, making it less versatile in synthetic applications.
Uniqueness
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the combination of its functional groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and bioactive molecules .
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)3(1-2-12-5)6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJFCRKYVAWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2854175.png)
![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)
![5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2854180.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)


![N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2854186.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2854194.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)
